An In-depth Technical Guide to 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene and its Analogs: Synthesis, Properties, and Applications for the Research Scientist
An In-depth Technical Guide to 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene and its Analogs: Synthesis, Properties, and Applications for the Research Scientist
Introduction: Navigating the Landscape of Fluorinated Nitroaromatics
In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design. These functionalities impart unique electronic and physiological properties, often leading to enhanced biological activity, improved metabolic stability, and novel material characteristics. This guide focuses on the synthesis, properties, and potential applications of a specific, yet illustrative, molecule: 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene . While a dedicated CAS number for this precise structure remains elusive in common chemical databases, its constituent parts represent a confluence of functionalities that are highly relevant to contemporary research and development.
This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways to access this and structurally related compounds, predict its physicochemical properties based on well-understood principles of organic chemistry, and explore its potential applications by drawing parallels with known bioactive and functional molecules. The methodologies and insights presented herein are designed to be a practical resource for those working at the forefront of chemical innovation.
Physicochemical Properties and Structural Analysis
The properties of 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene can be inferred from its structural components. The table below summarizes the known properties of the closely related, non-fluorinated analog, 1-Nitro-4-propylbenzene, which serves as a valuable baseline for understanding our target molecule.
| Property | 1-Nitro-4-propylbenzene | 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene (Predicted) |
| CAS Number | 10342-59-3[1][2][3] | Not readily available |
| Molecular Formula | C₉H₁₁NO₂[1][3] | C₉H₁₀F₃NO₂ |
| Molecular Weight | 165.19 g/mol [1][2][3] | 221.18 g/mol |
| Appearance | Clear yellow liquid[1] | Likely a liquid or low-melting solid |
| Boiling Point | 96-100 °C at 2 mmHg[1][2] | Expected to be similar or slightly higher |
| Density | 1.096 g/cm³[2] | Expected to be higher due to fluorine atoms |
| Solubility | Insoluble in water; soluble in common organic solvents[1] | Similar solubility profile expected |
The introduction of the trifluoromethyl group is anticipated to significantly influence the molecule's properties. The high electronegativity of fluorine atoms will render the trifluoromethyl group a strong electron-withdrawing substituent. This, in conjunction with the already electron-withdrawing nitro group, will render the aromatic ring highly electron-deficient. This electronic profile is a key determinant of the molecule's reactivity and its potential interactions with biological targets.
Synthetic Strategies: A Roadmap to Novel Fluorinated Nitroaromatics
The synthesis of 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene, while not explicitly documented, can be logically approached through established synthetic methodologies. The following section outlines a plausible retrosynthetic analysis and proposes a forward synthesis, drawing upon known transformations of similar substrates.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the molecule at key functional group junctures. The nitro group can be introduced via electrophilic aromatic substitution. The trifluoromethylpropyl side chain can be constructed through various methods, including the coupling of a suitable trifluoromethyl-containing building block.
Caption: Retrosynthetic analysis of 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene.
Proposed Synthetic Protocol
The following multi-step synthesis is a viable route to the target compound, leveraging common and well-documented reactions.
Step 1: Synthesis of 4-(1,1,1-Trifluoro-2-propyl)benzene
This key intermediate can be synthesized from a commercially available starting material like 4-bromobenzaldehyde.
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Reaction Setup: To a solution of 4-bromobenzaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride).
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Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) under an inert atmosphere.
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Workup and Purification: Upon completion, the reaction is quenched with water, and the product, 1-(4-bromophenyl)-2,2,2-trifluoroethanol, is extracted with an organic solvent. The crude product is then purified by column chromatography.
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Reduction and Dehalogenation: The resulting alcohol can be reduced and dehalogenated in a subsequent step. For example, treatment with a reducing agent like triethylsilane in the presence of a strong acid can achieve the reduction of the alcohol, and a subsequent dehalogenation, for instance via a palladium-catalyzed reaction, would yield 4-(1,1,1-trifluoro-2-propyl)benzene.
Step 2: Nitration of 4-(1,1,1-Trifluoro-2-propyl)benzene
The final step involves the nitration of the substituted benzene ring.
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Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.
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Reaction Conditions: The 4-(1,1,1-trifluoro-2-propyl)benzene is added slowly to the cooled nitrating mixture. The temperature should be carefully controlled to prevent over-nitration and side reactions.
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Workup and Purification: After the reaction is complete, the mixture is poured onto ice, and the product, 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene, is extracted with an organic solvent. The crude product can be purified by vacuum distillation or column chromatography.
Caption: Proposed synthetic workflow for 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a nitro group and a trifluoromethylated alkyl chain in the target molecule suggests several potential applications in drug discovery.
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Metabolic Blocking: The trifluoromethyl group is often used to block metabolic oxidation at a specific position in a drug molecule, thereby increasing its half-life and bioavailability.[4][5]
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, which are critical parameters for drug efficacy and pharmacokinetics.[4][5]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's interaction with its biological target.
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Nitroaromatic Prodrugs: The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to a cytotoxic species. This makes nitroaromatic compounds promising candidates for the development of hypoxia-activated prodrugs for cancer therapy.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity. While specific toxicological data for 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene is not available, general precautions for this class of compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While 1-Nitro-4-(1,1,1-trifluoro-2-propyl)benzene may not be a readily available compound, its structure represents a compelling target for synthesis and investigation. The insights and methodologies presented in this guide provide a solid foundation for researchers to explore the synthesis of this and related fluorinated nitroaromatics. The potential for these compounds to serve as valuable building blocks in the development of new therapeutics and functional materials is significant, and further research in this area is highly encouraged.
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